N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
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Overview
Description
N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a chemical compound that belongs to the benzothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 1,3-benzothiazole-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to improve yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can be compared with other similar compounds, such as:
- 4-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzenesulfonamide
- N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- N-{[(4-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-3,4-dimethoxybenzamide
These compounds share structural similarities with N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide but may differ in their chemical properties and applications. The uniqueness of N’-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS2/c16-8-4-3-7-11-12(8)18-15(23-11)20-19-13(21)14-17-9-5-1-2-6-10(9)22-14/h1-7H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRJPUGRQMEKLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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